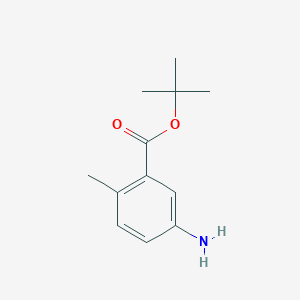

Tert-butyl 5-amino-2-methylbenzoate

Descripción

Tert-butyl 5-amino-2-methylbenzoate is a benzoate ester derivative featuring a tert-butyl ester group, an amino substituent at the 5-position, and a methyl group at the 2-position of the aromatic ring. These derivatives are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, where steric protection (via the tert-butyl group) and functional group compatibility are prioritized .

Propiedades

IUPAC Name |

tert-butyl 5-amino-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-5-6-9(13)7-10(8)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSWFHOPSZJAOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Esterification: The preparation of tert-butyl 5-amino-2-methylbenzoate typically involves the esterification of 5-amino-2-methylbenzoic acid with tert-butyl alcohol.

Alternative Methods: Another method involves the reaction of 5-amino-2-methylbenzoic acid with tert-butyl chloride in the presence of a base, such as triethylamine, to form the ester.

Industrial Production Methods: Industrial production of tert-butyl 5-amino-2-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems to control reaction conditions precisely and ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The amino group in tert-butyl 5-amino-2-methylbenzoate can undergo electrophilic substitution reactions, such as acylation or sulfonylation, to form various derivatives.

Oxidation and Reduction: The compound can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Sulfonylation: Sulfonyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or nitric acid.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products:

Acylated Derivatives: Formed by the reaction with acyl chlorides.

Sulfonylated Derivatives: Formed by the reaction with sulfonyl chlorides.

Nitro Derivatives: Formed by oxidation.

Amines: Formed by reduction.

Aplicaciones Científicas De Investigación

Chemistry:

Building Block: Tert-butyl 5-amino-2-methylbenzoate is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine:

Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

Industry:

Mecanismo De Acción

The mechanism of action of tert-butyl 5-amino-2-methylbenzoate depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 5-amino-2-methylbenzoate with three closely related compounds from the evidence, focusing on structural features, physicochemical properties, and applications.

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)

- Structure : Incorporates a pyrrolidine ring with hydroxymethyl and 4-methoxyphenyl substituents, along with a tert-butyl ester.

- Molecular Formula: C₁₇H₂₅NO₄; Molecular Weight: 307.4 g/mol .

- Applications : Used in laboratory chemical R&D, likely for chiral synthesis or as a building block in medicinal chemistry.

- Safety: No significant hazards reported under recommended handling conditions .

Tert-butyl 2-hydroxy-5-nitrobenzoate (CAS 155388-63-9)

- Structure : Features a hydroxyl group at the 2-position and a nitro group at the 5-position on the benzoate core.

- Molecular Formula: C₁₁H₁₃NO₅ (estimated); Molecular Weight: ~239.2 g/mol.

- Applications: Nitro groups are often precursors for amino functionalities via reduction, suggesting utility in multi-step syntheses.

Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1620228-27-4)

- Structure: Combines a tert-butoxycarbonyl (Boc)-protected amino group and a boronate ester at the 2-position.

- Molecular Formula: C₂₀H₃₀BNO₆; Molecular Weight: 415.3 g/mol .

- Applications : Boronate esters are pivotal in Suzuki-Miyaura cross-coupling reactions, while Boc groups protect amines during peptide synthesis.

- Safety : Requires avoidance of ignition sources (e.g., heat, sparks) due to flammability risks .

Comparative Data Table

Key Research Findings

Steric Protection vs. Reactivity : The tert-butyl group in all compounds provides steric shielding, enhancing stability during synthetic steps. However, substituents like nitro () or boronate esters () introduce distinct reactivity profiles, necessitating tailored handling .

Functional Group Compatibility: The amino group in tert-butyl 5-amino-2-methylbenzoate (if Boc-protected) would enable selective deprotection for further functionalization, akin to ’s compound .

Safety Profiles : While tert-butyl derivatives are generally low-risk (e.g., ), nitro and boronate-containing analogs demand rigorous safety protocols due to flammability or reactivity .

Actividad Biológica

Tert-butyl 5-amino-2-methylbenzoate is an organic compound that has garnered significant attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

Tert-butyl 5-amino-2-methylbenzoate features a tert-butyl group, an amino group, and a methyl group attached to a benzoate structure. The presence of these functional groups contributes to its solubility, stability, and potential interactions with biological targets.

The biological activity of tert-butyl 5-amino-2-methylbenzoate can be attributed to several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing its binding affinity to enzymes and receptors.

- Ester Hydrolysis : The ester functionality may undergo hydrolysis, releasing active benzoic acid derivatives that can interact with biological systems.

- Receptor Interaction : The compound's structure suggests potential interactions with specific receptors involved in various physiological processes.

Biological Activity

Research has demonstrated that tert-butyl 5-amino-2-methylbenzoate exhibits notable biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against a range of bacteria and fungi.

- Anti-inflammatory Effects : It has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic processes.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of tert-butyl 5-amino-2-methylbenzoate against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent .

-

Anti-inflammatory Potential :

- In a murine model of inflammation, tert-butyl 5-amino-2-methylbenzoate was administered to assess its effects on inflammatory markers. The compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) compared to the control group, indicating its therapeutic potential in managing inflammation .

- Enzyme Inhibition Studies :

Comparative Analysis

To better understand the uniqueness of tert-butyl 5-amino-2-methylbenzoate, a comparison with structurally similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition |

|---|---|---|---|

| Tert-butyl 5-amino-2-methylbenzoate | Significant | Moderate | Yes |

| Tert-butyl 4-amino-2-methylbenzoate | Moderate | Low | No |

| Tert-butyl 3-amino-2-methylbenzoate | Low | Moderate | Yes |

This table illustrates that while all compounds exhibit some degree of biological activity, tert-butyl 5-amino-2-methylbenzoate stands out for its comprehensive profile across multiple activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.